An In-Depth Technical Guide to the Chemical Structure and Properties of 6-chloro-1,2,3,4-tetrahydronaphthyridine
An In-Depth Technical Guide to the Chemical Structure and Properties of 6-chloro-1,2,3,4-tetrahydronaphthyridine
An In-Depth Technical Guide to the Chemical Structure and Properties of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine
This guide provides a comprehensive technical overview of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The unique structural characteristics of this molecule, featuring a fused pyridine and partially saturated pyridine ring, make it a valuable scaffold in medicinal chemistry. This document will delve into its chemical structure, synthesis, and spectroscopic characterization, and explore its potential applications in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine possesses a bicyclic heteroaromatic core. The fusion of a pyridine ring with a tetrahydropyridine ring results in a rigid structure that can be strategically modified to interact with various biological targets. The presence of a chlorine atom on the pyridine ring significantly influences the molecule's electronic properties and provides a handle for further chemical derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | PubChem |
| Molecular Weight | 168.63 g/mol | PubChem |
| XLogP3-AA | 1.6 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Synthesis of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine
A plausible and efficient method for the synthesis of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine is through the catalytic hydrogenation of its aromatic precursor, 6-chloro-1,7-naphthyridine. This method is widely employed for the reduction of nitrogen-containing heteroaromatic compounds.
Caption: Synthetic workflow for 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a high-pressure reaction vessel, dissolve 6-chloro-1,7-naphthyridine (1.0 eq) in anhydrous ethanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with ethanol.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis and drug discovery. The following sections detail the expected spectroscopic data for 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine based on established principles and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-8 |
| ~6.90 | d | 1H | H-5 |
| ~4.80 | br s | 1H | NH |
| ~3.50 | t | 2H | H-2 |
| ~3.00 | t | 2H | H-4 |
| ~2.00 | m | 2H | H-3 |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-6 |
| ~150.0 | C-8a |
| ~138.0 | C-8 |
| ~120.0 | C-4a |
| ~115.0 | C-5 |
| ~45.0 | C-2 |
| ~42.0 | C-4 |
| ~25.0 | C-3 |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine is expected to show a molecular ion peak [M]⁺ at m/z 168, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ at m/z 170 in an approximate 3:1 ratio).
Plausible Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3350 | N-H Stretch (secondary amine) |
| ~3050 | C-H Stretch (aromatic) |
| ~2950-2850 | C-H Stretch (aliphatic) |
| ~1600 | C=N Stretch (aromatic ring) |
| ~1580 | C=C Stretch (aromatic ring) |
| ~830 | C-Cl Stretch |
Applications in Drug Development
The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom and a tetrahydro-pyridine ring in 6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine offers several advantages for drug design.
Potential Therapeutic Areas:
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Oncology: The planar aromatic portion can intercalate with DNA or interact with the active sites of kinases, while the saturated ring can be substituted to improve solubility and pharmacokinetic properties.
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Infectious Diseases: Naphthyridine derivatives have a history as antibacterial agents.[3] The unique substitution pattern of this molecule could be explored for activity against resistant bacterial strains.
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Central Nervous System (CNS) Disorders: The rigid scaffold is suitable for designing ligands for various CNS receptors and enzymes.
The chlorine atom can serve as a point for further synthetic elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
6-chloro-1,2,3,4-tetrahydro[1][2]naphthyridine represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis via catalytic hydrogenation is a feasible and scalable approach. The predicted spectroscopic data provides a solid foundation for its characterization. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in medicinal chemistry.
References
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- Zhang, H., et al. (2021). Design, synthesis, and biological evaluation of 1,7-naphthyridine-based derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry, 33, 116016.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Catalysis Science & Technology, 5(5), 2636-2643.
- Antimicrobial Activity of Naphthyridine Deriv
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